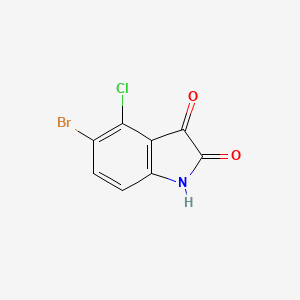
5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione" is a halogenated indole derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Indole derivatives are commonly found in natural products and are of interest in medicinal chemistry due to their structural similarity to the amino acid tryptophan and the neurotransmitter serotonin.
Synthesis Analysis
The synthesis of halogenated indole derivatives often involves multi-step reactions that introduce halogen atoms at specific positions on the indole ring. For example, the synthesis of related compounds has been achieved through condensation reactions, as seen in the formation of a 5-bromo indole derivative by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . Similarly, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles has been reported through tandem reactions involving 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides .
Molecular Structure Analysis
The molecular structure of halogenated indole derivatives is often confirmed using X-ray crystallography. For instance, the crystal structure of a related compound, 5α-bromo-8β,9α-dimethylhydrindane-1,4-dione, was determined using three-dimensional X-ray data . The presence of halogen atoms can influence the molecular conformation and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Halogenated indole derivatives can participate in various chemical reactions due to the presence of reactive halogen atoms. These reactions can include halogen bond interactions, as observed in the crystal structure analysis of benzodiazepine derivatives . The reactivity of these compounds can also be exploited in the synthesis of other heterocyclic compounds, as demonstrated by the formation of tetrahydro pyrimidines from 5-bromo-2,3-di(furan-2-yl)-1H-indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indole derivatives, such as thermal stability, can be characterized using spectroscopic and thermal analysis tools. For example, a 5-bromo indole derivative exhibited good thermal stability up to 215°C . Vibrational spectral analysis and computational studies can provide insights into the structural parameters and electronic properties of these compounds . Additionally, the antimicrobial activity of some derivatives indicates potential pharmaceutical applications .
Scientific Research Applications
Indole Synthesis and Classification
5-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic structure in organic chemistry. Indole and its derivatives are foundational in synthesizing various biologically active compounds. The classification and synthesis of indoles, including methods that might apply to the synthesis of this compound, have been extensively reviewed, highlighting the diverse approaches to indole construction (Taber & Tirunahari, 2011). These strategies provide a framework for organic chemists to develop new methods for indole synthesis, which could include specific bromo-chloro indole derivatives.
Isatin-Based Heterocyclic Compounds
Isatin (1H-indole-2,3-dione) and its derivatives, structurally related to this compound, are utilized as building blocks for a broad range of heterocyclic compounds. These derivatives have shown vast synthetic versatility and significant biological activities, suggesting potential research applications for related compounds (Sadeghian & Bayat, 2022).
Diketopyrrolopyrrole (DPP) Synthesis and Optical Properties
The synthesis and study of diketopyrrolopyrroles, which share structural similarities with this compound, have been extensively explored. These compounds are known for their wide applications as dyes and in electronic devices due to their excellent optical properties. Research in this area could provide insights into the potential applications of similar indole derivatives in material science (Grzybowski & Gryko, 2015).
Hybrid Catalysts in Heterocyclic Synthesis
The application of hybrid catalysts for synthesizing heterocyclic compounds, such as pyranopyrimidines, indicates the potential for innovative research in catalysis involving indole derivatives like this compound. These studies highlight the evolving methodologies in synthesizing complex heterocycles, which could extend to the synthesis and application of bromo-chloro indole derivatives (Parmar, Vala, & Patel, 2023).
Umpolung Strategies for Indole Functionalization
The concept of umpolung, or polarity inversion, has been applied to the functionalization of indoles at the C2 position, offering a novel approach to modifying indole derivatives. This strategy could be relevant for the functionalization and application of this compound in various chemical transformations (Deka, Deb, & Baruah, 2020).
Safety and Hazards
Future Directions
Given the biological potential of indole derivatives , there is considerable interest in further exploring the properties and potential applications of 5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione. This could include more detailed studies of its synthesis, chemical reactions, mechanism of action, and safety profile.
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-bromo-4-chloro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYPIQRCTFADJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3018-39-1 |
Source


|
| Record name | 5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

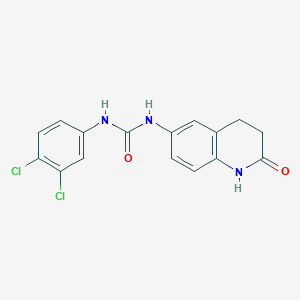
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)
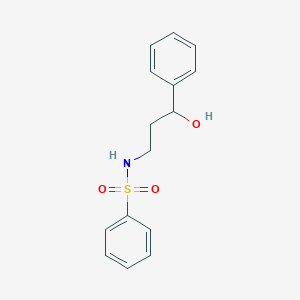
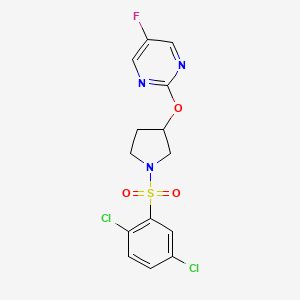
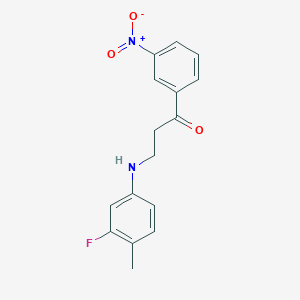
![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)